Home > Products > Building Blocks P9031 > 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one - 919278-72-1

5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Catalog Number: EVT-1727055
CAS Number: 919278-72-1
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic organic compound belonging to the class of pyrrolopyrimidines. This class of compounds is of significant interest in medicinal chemistry due to their structural similarity to purines, which are essential building blocks of DNA and RNA. Consequently, pyrrolopyrimidines have been extensively studied for their potential as antiviral, antibacterial, and anticancer agents. [, ]

9-Deazaguanosine (2-Amino-7-beta-D-ribofuranosyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one)

Compound Description: 9-Deazaguanosine is a C-nucleoside analog of guanosine. It is synthesized via direct C-glycosylation of 9-deazaguanine under Friedel-Crafts conditions. [] While 9-deazaguanosine itself showed limited antiviral activity against Semliki Forest virus in mice, its derivatives, particularly the 6-chloro and 6-bromo analogs, exhibited promising prophylactic activity in the same viral model. []

Reference: [] https://www.semanticscholar.org/paper/01f54884179f75443af17d3eae93537571a8aeab

2'-Deoxy-9-deazaguanosine (2-amino-7-(2-deoxy-beta-D-erythro-pentofuranosyl)-3H,5H-pyrrolo-[3,2-d]pyrimidin-4-one)

Compound Description: This C-nucleoside is another guanosine analog incorporating the pyrrolo[3,2-d]pyrimidine scaffold. Its synthesis involves a multi-step process starting from 2-amino-6-methyl-3H-pyrimidin-4-one and a protected 2-deoxy-D-erythro-pentofuranoside derivative. [] This compound did not exhibit inhibitory effects on T-cell lymphoma cell growth. []

Reference: [] https://www.semanticscholar.org/paper/73408ffa094c783d2aa04b045c3575f4e4e70cc8

2,3,5,7-Tetrasubstituted 3H-Pyrrolo[3,2-d]pyrimidine-4(5H)-ones

Compound Description: This group of compounds represents a series of substituted pyrrolo[3,2-d]pyrimidine derivatives synthesized using an iminophosphorane intermediate. The synthesis involves reacting ethyl 3-amino-4-cyano-1-phenyl-1H-pyrrole-2-carboxylate with triphenylphosphine, hexachloroethane, and triethylamine to generate the iminophosphorane. Subsequent reaction with aromatic isocyanates yields carbodiimides, which then undergo further transformations with various amines, phenols, or alcohols to afford the final 2,3,5,7-tetrasubstituted 3H-pyrrolo[3,2-d]pyrimidine-4(5H)-ones. []

Reference: [] https://www.semanticscholar.org/paper/bc4a770b294ecc26617500fc60b830a0e7a50293

Overview

5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound belonging to the pyrrolopyrimidine family. This compound features a fused ring system that combines a pyrrole and a pyrimidine structure, making it of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. Its unique molecular architecture allows it to interact with various biological targets, particularly in the realm of enzyme inhibition.

Source

5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section. It is not typically found in nature but is produced synthetically for research and pharmaceutical applications.

Classification

This compound is classified as a heterocyclic organic compound. It is specifically categorized under pyrrolopyrimidines, which are known for their diverse biological activities, including roles as kinase inhibitors and potential anti-cancer agents.

Synthesis Analysis

Methods

The synthesis of 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves cyclocondensation reactions using appropriate precursors. One common method includes the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol. This method promotes the formation of the desired compound through a series of cyclization steps.

Technical Details

Key steps in the synthesis process include:

  • Reagents: The primary reagents include 2-amino-1H-pyrrole-3-carbonitriles and aryl nitriles.
  • Conditions: The reaction is conducted under reflux conditions to facilitate cyclization.
  • Purification: Post-synthesis purification often involves recrystallization or chromatography to achieve high purity levels.
Molecular Structure Analysis

Structure

The molecular structure of 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one consists of a fused pyrrole and pyrimidine ring system. The compound has distinct functional groups that contribute to its reactivity and biological activity.

Data

Key structural data includes:

  • Molecular Formula: C₆H₆N₄O
  • Molecular Weight: Approximately 150.14 g/mol
  • NMR Spectroscopy: Characteristic peaks observed in proton NMR indicate the presence of methyl and nitrogen-containing groups, essential for understanding its chemical behavior.
Chemical Reactions Analysis

Reactions

5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions:

  1. Oxidation: This reaction can introduce additional functional groups or modify existing ones.
  2. Reduction: Reduction reactions alter the oxidation state of the compound, potentially leading to different derivatives.
  3. Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Potassium permanganate for oxidation processes.
  • Reducing Agents: Sodium borohydride for reduction reactions.
  • Nucleophiles and Electrophiles: These are used for substitution reactions, depending on the desired product.

Major products formed from these reactions can vary based on specific reagents and conditions employed.

Mechanism of Action

Process

The mechanism of action for 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one primarily involves its interaction with specific enzymes. Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) and fibroblast growth factor receptors (FGFRs).

Data

When binding to CDK2, this compound occupies the active site, effectively blocking substrate access and inhibiting kinase activity. This inhibition leads to cell cycle arrest at the G0-G1 phase, ultimately reducing cell proliferation in cancer cells.

Physical and Chemical Properties Analysis

Physical Properties

5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is typically presented as a solid at room temperature. Its melting point and solubility characteristics are critical for practical applications in laboratory settings.

Chemical Properties

Key chemical properties include:

  • Solubility: The compound's solubility profile varies with solvents; it is generally soluble in organic solvents like dimethyl sulfoxide.
  • Stability: It exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or light exposure.

Relevant data from spectral analyses (NMR, IR) provide insight into functional groups present and their implications on reactivity.

Applications

Scientific Uses

5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several applications within scientific research:

  1. Medicinal Chemistry: Due to its ability to inhibit specific enzymes, it serves as a potential lead compound for drug development targeting various diseases.
  2. Biological Studies: Researchers utilize this compound to explore its effects on cellular processes and pathways, particularly in cancer biology.
  3. Materials Science: Its unique properties may be leveraged in developing new materials with specific electronic or optical characteristics.
Biological Activity and Therapeutic Potential

Antiproliferative Activity in Cancer Cell Lines

Pyrrolo[3,2-d]pyrimidine derivatives exhibit broad-spectrum antiproliferative activity against diverse cancer cell lines, with potency significantly influenced by halogenation patterns and N5-substituents. The core structure acts as a purine bioisostere, facilitating interactions with cellular macromolecules essential for cancer cell proliferation. Key findings include:

  • Halogenation at C7 dramatically enhances cytotoxicity. Unsubstituted pyrrolo[3,2-d]pyrimidines (e.g., compound 5) show IC₅₀ values in the range of 5.3–14.5 µM across various cell lines. Introduction of bromine or iodine at C7 (compounds 6 and 7) reduces IC₅₀ values to the nanomolar range (0.014–1.2 µM), representing up to a 1,000-fold increase in potency [1]. This enhancement is attributed to improved DNA binding affinity and cellular uptake facilitated by increased lipophilicity (log P shift from 1.66 to 3.02) [1].
  • Activity against resistant phenotypes: Derivatives demonstrate efficacy against multidrug-resistant (MDR) cell lines, particularly those overexpressing efflux transporters. NCI-60 screening revealed significant growth inhibition in leukemia (CCRF-CEM), non-small cell lung cancer (NCI-H522), and triple-negative breast cancer (MDA-MB-468) lines, with growth percentages as low as 22.88% (compound 10) and -0.95% (compound 14) indicating cytotoxic effects exceeding standard cytostatic activity [2].
  • Structure-activity relationships (SAR): N5-alkylation modulates toxicity without compromising efficacy. Unsubstituted compounds exhibit maximum tolerated doses (MTD) of 5–10 mg/kg in mice, while N5-substituted analogues (e.g., compound 8) show MTDs up to 40 mg/kg with retained potency (EC₅₀ = 0.83–7.3 µM) [1]. This positions N5 as a key site for prodrug development.

Table 1: Antiproliferative Activity of Select Pyrrolo[3,2-d]pyrimidine Derivatives [1] [2]

CompoundSubstituentsA549 (Lung) IC₅₀ (µM)MDA-MB-231 (Breast) IC₅₀ (µM)MIA Pa-Ca-2 (Pancreatic) IC₅₀ (µM)MOLM-14 (Leukemia) IC₅₀ (µM)
5Unsubstituted14.5 ± 3.59.7 ± 9.75.3 ± 1.09.5 ± 3.1
6C7-Br0.05 ± 0.020.4 ± 0.30.014 ± 0.0010.023 ± 0.004
7C7-I1.0 ± 0.11.2 ± 0.40.37 ± 0.050.55 ± 0.07
8N5-alkylatedND*6.1 ± 0.47.3 ± 0.8ND*
10N5-BenzylND*GP=35.1% (NCI-H522)ND*GP=22.88% (CCRF-CEM)
14N5-AmideND*GP=-0.95% (MDA-MB-468)ND*ND*

ND: Not determined; GP: Growth Percent in NCI-60 screen (lower values indicate higher cytotoxicity)

Enzyme Inhibition Profiles (PNP, DHFR, Kinases)

The pyrrolo[3,2-d]pyrimidine core enables targeted inhibition of enzymes critical for nucleotide metabolism and signal transduction, mimicking endogenous purines:

  • Purine Nucleoside Phosphorylase (PNP) Inhibition: Early analogues like Immunicillin H (Fig. 2) demonstrate potent PNP inhibition (Kᵢ in picomolar range), disrupting purine salvage pathways essential for T-cell proliferation [1] [2]. This mechanism has therapeutic implications for T-cell malignancies and autoimmune disorders. Halogenation at C7 and N5-alkylation in newer derivatives enhance metabolic stability, prolonging enzyme-target engagement.
  • Kinase Inhibition: Pyrrolo[2,3-d]pyrimidine derivatives (structurally similar to 5-methyl analogues) act as multi-targeted kinase inhibitors. Compound 5k exhibits nanomolar inhibition against EGFR (IC₅₀ = 40 nM), Her2 (IC₅₀ = 71 nM), VEGFR2 (IC₅₀ = 68 nM), and CDK2 (IC₅₀ = 204 nM) – potency comparable to sunitinib (IC₅₀ = 261 nM) [3]. Molecular docking confirms binding interactions analogous to approved TKIs (e.g., hydrogen bonding with kinase hinge regions and hydrophobic pocket occupancy via halogen atoms) [3].
  • Dihydrofolate Reductase (DHFR): While less extensively studied than PNP, pyrrolo[3,2-d]pyrimidines show structural homology to methotrexate, suggesting DHFR inhibition potential. COMPARE algorithm analysis of NCI-60 screening data correlates pyrrolopyrimidine activity profiles with known DHFR inhibitors (Pearson correlation coefficients >0.7) [2], though specific biochemical data for 5-methyl derivatives requires further elucidation.

Table 2: Enzyme Inhibition Profiles of Key Analogues [1] [3]

CompoundTarget EnzymesIC₅₀/ KᵢStructural Features Enabling Activity
Immunicillin HPurine Nucleoside Phosphorylase (PNP)~40 pM (Kᵢ)Transition-state analogue; azasugar moiety
TAK-285EGFR/Her2 Kinases3.0 nM/16.7 nMC4-anilino group; pyrrole N-H donor
5kEGFR40 nMC7-Halogen; benzylidene hydrazide
5kHer271 nMC7-Halogen; benzylidene hydrazide
5kVEGFR268 nMC7-Halogen; benzylidene hydrazide
5kCDK2204 nMC7-Halogen; benzylidene hydrazide
N5-cyclopropyl analoguesMRP1 ATPase~50% inhibition at 10 µMN5-cyclopropyl; C7-cyano group

Modulation of Multi-Drug Resistance-Associated Protein 1 (MRP1)

Overcoming multidrug resistance (MDR) is crucial for chemotherapeutic efficacy. Pyrrolo[3,2-d]pyrimidines counteract MDR through direct MRP1 inhibition and efflux circumvention:

  • N5-Aliphatic Substitutions Enhance MRP1 Inhibition: Analogues bearing N5-cyclopropyl groups (Fig. 2B) demonstrate the strongest MRP1 inhibitory effects, reducing ATPase activity by >50% at 10 µM concentrations [2]. This is attributed to increased membrane partitioning (log P increase from 1.66 to ~4.95) and steric complementarity with MRP1’s transmembrane domains. Unlike P-glycoprotein inhibitors, these compounds specifically target MRP1 without broad ABC transporter effects, potentially reducing off-target interactions [2] [6].
  • Pharmacokinetic Optimization: Unsubstituted pyrrolo[3,2-d]pyrimidines exhibit rapid metabolism (plasma t₁/₂ = 32.7 min) via cytochrome P450 oxidation at N5. N5-alkylation (e.g., benzyl or tosyl groups) slows metabolism, prolonging systemic exposure. Crucially, N5-benzyl derivatives act as prodrugs, undergoing gradual enzymatic cleavage to release the active parent compound in tumor tissues [1]. This balances sustained exposure with reduced systemic toxicity (MTD increase from 5 to 40 mg/kg).

Role in Triple-Negative Breast Cancer (TNBC) Therapeutics

TNBC’s lack of estrogen/progesterone receptors and HER2 amplification limits targeted therapies. Pyrrolo[3,2-d]pyrimidines address this unmet need through DNA damage mechanisms and cell cycle arrest:

  • Potency Against MDA-MB-231 Cells: Compound 5 (unsubstituted) exhibits IC₅₀ = 9.7 µM, while C7-brominated analogue 6 achieves IC₅₀ = 0.4 µM – a 24-fold enhancement [1]. COMPARE analysis links this activity to DNA alkylators (e.g., melphalan; Pearson correlation >0.7), suggesting genomic instability as a primary mechanism [2]. Flow cytometry confirms G2/M phase arrest without immediate apoptosis, indicating DNA damage checkpoint activation [1].
  • Overcoming Chemoresistance: TNBC frequently overexpresses MRP1. N5-substituted analogues (e.g., compound 9) retain efficacy against MRP1-positive TNBC lines by dual mechanisms: direct cytotoxicity and MRP1 transport inhibition, synergizing with conventional chemotherapeutics [2] [6].
  • Apoptosis Induction in Halogenated Analogues: Unlike parent compound 5, C7-iodo derivative 7 triggers significant apoptosis in TNBC models (up to 60% Annexin V+ cells) [1]. This shift from cytostasis to cytotoxicity highlights the therapeutic advantage of halogenation beyond potency enhancement.

Properties

CAS Number

919278-72-1

Product Name

5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

IUPAC Name

5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C7H7N3O/c1-10-3-2-5-6(10)7(11)9-4-8-5/h2-4H,1H3,(H,8,9,11)

InChI Key

WOGXCJVRXWCZIS-UHFFFAOYSA-N

SMILES

CN1C=CC2=C1C(=O)NC=N2

Canonical SMILES

CN1C=CC2=C1C(=O)NC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.